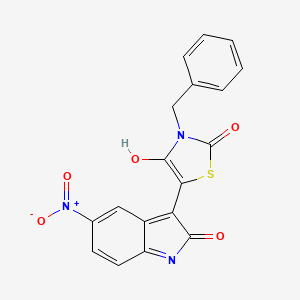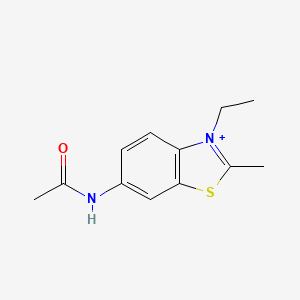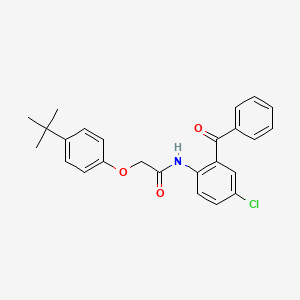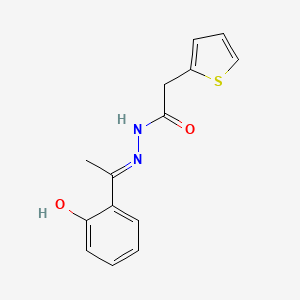![molecular formula C20H24ClN3O3 B11680477 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11680477.png)
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is a complex organic compound with the molecular formula C19H23ClN2O3. This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a dimethoxyphenol moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions to form 4-(4-chlorobenzyl)piperazine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,6-dimethoxyphenol in the presence of an appropriate catalyst, such as para-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
- 4-chloro-2-[(E)-{(4-chlorobenzyl)imino}methyl]phenol
Uniqueness
4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is unique due to its specific structural features, such as the combination of a piperazine ring and a dimethoxyphenol moiety
Properties
Molecular Formula |
C20H24ClN3O3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-11-16(12-19(27-2)20(18)25)13-22-24-9-7-23(8-10-24)14-15-3-5-17(21)6-4-15/h3-6,11-13,25H,7-10,14H2,1-2H3/b22-13+ |
InChI Key |
JTLDDIHGTHJCPV-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide](/img/structure/B11680397.png)


![4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide](/img/structure/B11680418.png)
![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B11680420.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11680421.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11680433.png)
![(2Z)-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11680434.png)
methanone](/img/structure/B11680440.png)

![4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680454.png)
![Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680460.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
